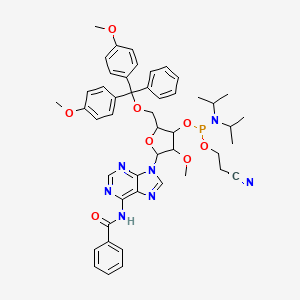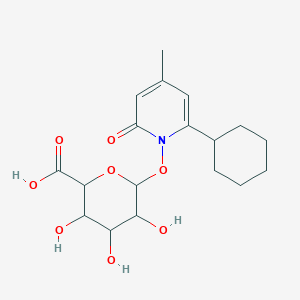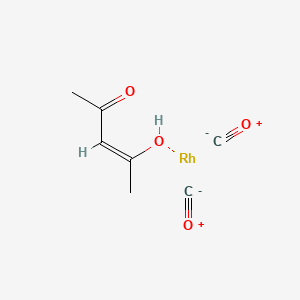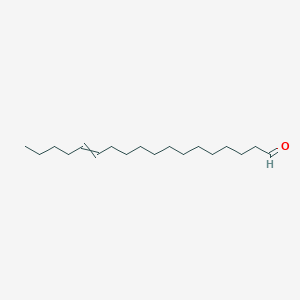
2'-O-Methyladenosine-CE phosphoramidite for abi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dmt-2’-O-me-ra(bz) amidite involves the protection of the adenosine base with a benzoyl group, the 2’-hydroxyl group with a methyl group, and the 5’-hydroxyl group with a dimethoxytrityl (DMT) group. The phosphoramidite group is then introduced at the 3’-position. The synthesis is typically carried out using modern phosphoramidite-mediated techniques, which enable high-yielding preparations of 2’-O-methyl RNA oligonucleotides .
Industrial Production Methods
Industrial production of Dmt-2’-O-me-ra(bz) amidite involves the use of automated synthesizers configured for specific platforms such as PerkinElmer and Polygen. The process includes the coupling of the phosphoramidite monomer to a solid support, followed by deprotection and purification steps to obtain the final product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Dmt-2’-O-me-ra(bz) amidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester.
Substitution: The cyanoethyl protecting group on the phosphoramidite is removed during the deprotection step.
Coupling: The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Deprotection: Aliphatic amines such as methylamine.
Coupling: Activators like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole.
Major Products
The major products formed from these reactions are the desired 2’-O-methyl RNA oligonucleotides, which are used in various applications .
Scientific Research Applications
Dmt-2’-O-me-ra(bz) amidite is widely used in scientific research, particularly in the fields of:
Chemistry: Synthesis of RNA oligonucleotides for structural and functional studies.
Biology: Development of RNA-based probes and sensors.
Medicine: Design of therapeutic oligonucleotides for gene silencing and modulation.
Industry: Production of diagnostic probes and tools for molecular biology research.
Mechanism of Action
The mechanism of action of Dmt-2’-O-me-ra(bz) amidite involves its incorporation into RNA oligonucleotides, which then hybridize with complementary DNA or RNA sequences. The 2’-O-methyl modification enhances the stability of the oligonucleotides against enzymatic degradation, making them suitable for in-vivo and in-vitro applications. The molecular targets and pathways involved depend on the specific sequence and application of the synthesized oligonucleotides .
Comparison with Similar Compounds
Similar Compounds
Dmt-2’-O-TBDMS-ra(bz) amidite: Similar to Dmt-2’-O-me-ra(bz) amidite but with a tert-butyldimethylsilyl (TBDMS) group at the 2’-position.
Dmt-2’-O-me-rG(ib) amidite: A guanosine analog with similar protective groups and applications.
Uniqueness
Dmt-2’-O-me-ra(bz) amidite is unique due to its combination of protective groups and the 2’-O-methyl modification, which provides enhanced stability and hybridization properties compared to other RNA monomers .
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N7O8P/c1-32(2)55(33(3)4)64(61-28-14-27-49)63-42-40(62-47(43(42)59-7)54-31-52-41-44(50-30-51-45(41)54)53-46(56)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(57-5)24-20-36)37-21-25-39(58-6)26-22-37/h8-13,15-26,30-33,40,42-43,47H,14,28-29H2,1-7H3,(H,50,51,53,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCGOTUYEPXHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N7O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B13389097.png)
![pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate](/img/structure/B13389098.png)

![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13389112.png)
![(3aR,4S,6R,6aR)-2,2-dimethyl-6-((4-methylbenzoyloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl 4-methylbenzoate](/img/structure/B13389132.png)

![2-Amino-5-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13389152.png)
![3-Amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide](/img/structure/B13389155.png)




![Rel-4-((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)-6-((S)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B13389188.png)
![N-[2-methyl-6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanesulfonamide](/img/structure/B13389192.png)
